molecular formula C12H14ClNO B7511688 N-(4-Chlorobenzyl)cyclobutanecarboxamide

N-(4-Chlorobenzyl)cyclobutanecarboxamide

Cat. No. B7511688
M. Wt: 223.70 g/mol
InChI Key: DHTXUANSKJTFGJ-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)cyclobutanecarboxamide, also known as CB-13, is a synthetic compound that belongs to the family of cycloalkylcarboxamides. It is a potent agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily found in the brain. CB-13 has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases and disorders.

Mechanism of Action

N-(4-Chlorobenzyl)cyclobutanecarboxamide acts as a potent agonist of the CB1 receptor, which is primarily found in the brain. The activation of CB1 receptors by N-(4-Chlorobenzyl)cyclobutanecarboxamide leads to the inhibition of neurotransmitter release, resulting in the reduction of pain, anxiety, and depression. N-(4-Chlorobenzyl)cyclobutanecarboxamide also activates the reward pathway in the brain, which is responsible for the reinforcing effects of drugs of abuse. This makes N-(4-Chlorobenzyl)cyclobutanecarboxamide a potential candidate for the treatment of drug addiction.
Biochemical and Physiological Effects:
N-(4-Chlorobenzyl)cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce pain and inflammation, decrease anxiety and depression, and reduce drug-seeking behavior in animal models of addiction. N-(4-Chlorobenzyl)cyclobutanecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-Chlorobenzyl)cyclobutanecarboxamide is its potent and selective activation of the CB1 receptor, which makes it a valuable tool for studying the role of the CB1 receptor in various diseases and disorders. However, N-(4-Chlorobenzyl)cyclobutanecarboxamide has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies. Additionally, N-(4-Chlorobenzyl)cyclobutanecarboxamide has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-(4-Chlorobenzyl)cyclobutanecarboxamide. One potential direction is the development of more potent and selective CB1 receptor agonists that have a longer half-life and better pharmacokinetic properties. Another direction is the study of N-(4-Chlorobenzyl)cyclobutanecarboxamide in human clinical trials to determine its safety and efficacy in the treatment of various diseases and disorders. Additionally, the role of the CB1 receptor in various physiological processes such as appetite regulation and energy metabolism could be further explored using N-(4-Chlorobenzyl)cyclobutanecarboxamide as a tool.

Synthesis Methods

N-(4-Chlorobenzyl)cyclobutanecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(4-Chlorobenzyl)cyclobutanecarboxamide.

Scientific Research Applications

N-(4-Chlorobenzyl)cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications in various diseases and disorders such as pain, anxiety, depression, and addiction. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. N-(4-Chlorobenzyl)cyclobutanecarboxamide has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(4-Chlorobenzyl)cyclobutanecarboxamide has been studied for its potential use in the treatment of drug addiction, particularly for opioids and cocaine.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-6-4-9(5-7-11)8-14-12(15)10-2-1-3-10/h4-7,10H,1-3,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTXUANSKJTFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]cyclobutanecarboxamide

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